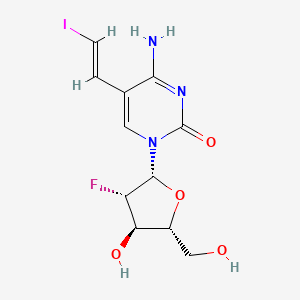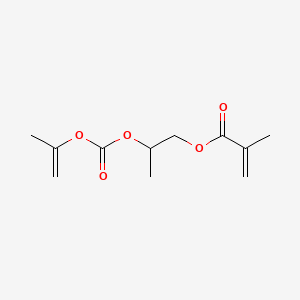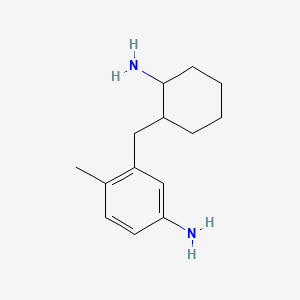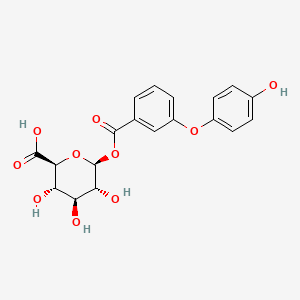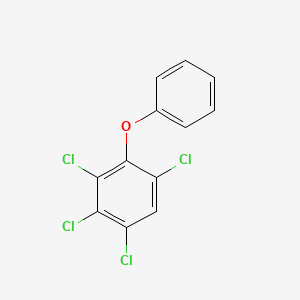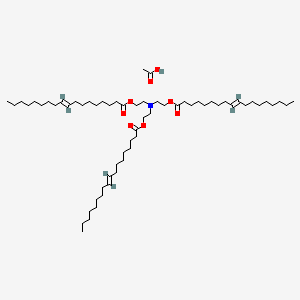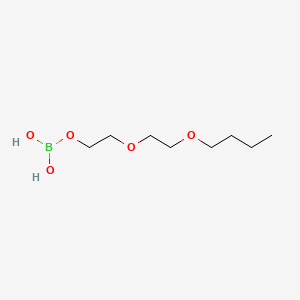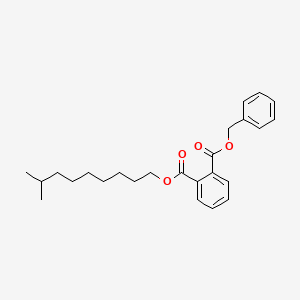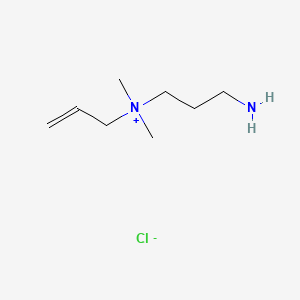
1-((2-Hydroxyethoxy)methyl)-2-thiothymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-2-thiothymine is a synthetic compound that belongs to the class of thiopyrimidines. This compound is structurally related to thymine, a nucleobase found in DNA, but it contains a sulfur atom replacing the oxygen atom at the 2-position of the pyrimidine ring. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Hydroxyethoxy)methyl)-2-thiothymine typically involves the modification of thymine derivatives. One common method includes the reaction of 1-((2-hydroxyethoxy)methyl)uracil with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes protection and deprotection steps to ensure the selective introduction of functional groups. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2-Hydroxyethoxy)methyl)-2-thiothymine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Substitution: Alkyl halides, acid chlorides
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Major Products:
Oxidation: Sulfoxides, sulfones
Substitution: Ethers, esters
Reduction: Thiol derivatives
Applications De Recherche Scientifique
1-((2-Hydroxyethoxy)methyl)-2-thiothymine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiopyrimidine derivatives.
Biology: Studied for its potential antiviral properties, particularly against DNA viruses.
Medicine: Investigated for its role in modulating enzyme activity and as a potential therapeutic agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-2-thiothymine involves its interaction with biological macromolecules. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially inhibiting enzyme activity or altering DNA replication. The compound may also act as a competitive inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis .
Comparaison Avec Des Composés Similaires
- 1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione
- 1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
Comparison: 1-((2-Hydroxyethoxy)methyl)-2-thiothymine is unique due to the presence of the sulfur atom at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. The sulfur atom enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
132885-30-4 |
|---|---|
Formule moléculaire |
C8H12N2O3S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C8H12N2O3S/c1-6-4-10(5-13-3-2-11)8(14)9-7(6)12/h4,11H,2-3,5H2,1H3,(H,9,12,14) |
Clé InChI |
OZWBJPXIEADLOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=S)NC1=O)COCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



